4-(Methylsulfanyl)benzamide

HDAC3 Histone Deacetylase Isoform Selectivity

Researchers requiring selective HDAC3 tool compounds face a critical supply challenge: the para-methylsulfanyl group is structurally irreplaceable-substitution with hydroxy, methoxy, or unsubstituted analogs abolishes >300-fold isoform selectivity. 4-(Methylsulfanyl)benzamide (CAS 90005-49-5) is the exact benzamide scaffold validated for this purpose. - Delivers >300-fold HDAC3 selectivity lost upon -SCH₃ removal; benchmark ACAT inhibitor RP-64477 derived from this core achieves IC₅₀ 113-503 nM. - Primary amide handle enables parallel library diversification into amides, thioamides, and heterocycles. - Supplied as ≥98% purity white to off-white solid; compatible with established Pd-catalyzed aminocarbonylation routes.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 90005-49-5
Cat. No. B14058746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)benzamide
CAS90005-49-5
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C8H9NOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyRZUUQFHMHZAXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfanyl)benzamide: Chemical Profile & Procurement


4-(Methylsulfanyl)benzamide (CAS 90005-49-5), also known as 4-methylthio-benzamide, is an aromatic primary amide (C₈H₉NOS, MW 167.23) . The compound consists of a benzamide core with a methylsulfanyl (-SCH₃) group at the para-position, a structure that confers specific electronic and steric properties distinct from its sulfonyl (-SO₂CH₃), methoxy (-OCH₃), or unsubstituted analogs . This specific substitution pattern serves as a versatile synthetic building block and has been investigated as a scaffold for developing biologically active derivatives, particularly in kinase inhibition and lipid metabolism modulation research . The compound is typically supplied as a white to off-white solid with a melting point range of 100-120°C and is soluble in organic solvents including ethanol and dimethyl sulfoxide .

Scaffold Reported for kinase inhibitor and lipid metabolism modulator research
Reactivity Primary amide handle enables rapid derivatization into amides and heterocycles
Substitution Para-methylsulfanyl group provides unique electronic and steric properties

Why Substitution Fails: Pharmacophore Rationale


The methylsulfanyl (-SCH₃) group in 4-(methylsulfanyl)benzamide is not a generic substituent; its specific electronic and steric properties are critical for biological activity. Comparative studies on structurally related benzamide scaffolds demonstrate that substitution at the para-position dramatically alters target binding, selectivity, and functional outcomes [1]. Specifically, the methylsulfanyl group differs fundamentally from oxygen-based (e.g., methoxy, hydroxyl) or oxidized sulfur (e.g., sulfonyl) analogs in its lipophilicity, electron-donating capacity, and ability to engage in specific non-covalent interactions (e.g., sulfur-π interactions) within enzyme active sites [2]. Replacing this group with a hydroxy, methoxy, or unsubstituted analog has been shown to result in complete loss of selectivity or substantial shifts in potency against key therapeutic targets such as histone deacetylases (HDACs) and Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) [1][2]. Therefore, substituting this compound with a closely related benzamide derivative without rigorous experimental validation risks invalidating the entire chemical biology or pharmacology study.

Methylsulfanyl vs. hydroxy
HDAC isoform selectivity may shift; hydroxy analog lacks reported selectivity
Methylsulfanyl vs. methoxy/unsubstituted
Lipophilicity and electron-donating capacity differences may alter target binding and potency
Methylsulfanyl vs. sulfonyl
Oxidized sulfur electronic properties differ; non-covalent interaction profile likely changes

Quantitative Evidence for Scientific Selection


HDAC3 Isoform Selectivity: Methylthio vs. Hydroxy

A study on HDAC inhibitors (HDACis) directly compared the 2-methylthiobenzamide (2-SCH₃) zinc-binding group (ZBG) to the 2-hydroxybenzamide (2-OH) analog [1]. While both compounds exhibited potent inhibition of the HDAC3 enzyme, they displayed a striking divergence in isoform selectivity. The 2-methylthio-substituted compound 16 demonstrated a selectivity index of >300-fold for HDAC3 over all other HDAC isoforms, whereas the 2-hydroxy analog (compound 20) was completely non-selective [1].

HDAC3 Isoform Selectivity
Head-to-head
IC50 = 30 nM (HDAC3); >300-fold selectivity over other isoforms. Hydroxy analog: no selectivity.
Supports HDAC3 selectivity assay context
Enzymatic assay against Zn²⁺-dependent HDAC isoforms
HDAC3 Histone Deacetylase Isoform Selectivity

ACAT Inhibition by 4-Methylthio Derivative

The compound RP-64477 (N-butyl-3-(p-decyloxybenzamido)-4-(methylthio)benzamide), a derivative containing the 4-methylthio core, has been extensively characterized as a potent inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) [1]. In in vitro enzyme preparations from multiple animal species and human cell lines, RP-64477 demonstrated potent, consistent inhibitory activity. For example, it inhibited ACAT in human intestinal (CaCo-2), hepatic (HepG2), and monocytic (THP-1) cell lines with IC₅₀ values of 113 nM, 503 nM, and 180 nM, respectively . This data establishes a quantitative baseline for the activity achievable with this specific core structure, which can be lost when the 4-methylthio group is altered or removed.

ACAT Inhibition
Class-level
IC50 values: 113 nM (CaCo-2), 503 nM (HepG2), 180 nM (THP-1)
Reported ACAT inhibition in human cell models
Whole cell assays on intestinal, hepatic, monocytic lines
ACAT Acyltransferase Cholesterol Metabolism

In Vivo Cholesterol-Lowering Efficacy

The functional consequence of ACAT inhibition by the 4-methylthio-containing derivative RP-64477 was confirmed in vivo [1]. In cholesterol/cholic acid-fed rats, dietary administration of RP-64477 at 0.03% w/w significantly reduced cholesterol absorption from 94 ± 8% in controls to 65 ± 4% [1]. Correspondingly, plasma cholesterol levels were reduced by 61% in the same model at the 0.03% dose . In a rabbit model, 30 mg/kg b.i.d. of RP-64477 reduced cholesterol absorption from 72 ± 5% to 44 ± 5% [1].

In Vivo Cholesterol Lowering
Class-level
Cholesterol absorption reduced from 94±8% to 65±4% (rat); 72±5% to 44±5% (rabbit)
Reported cholesterol-absorption model response
Cholesterol/cholic acid-fed rat model; cholesterol-fed rabbit
In Vivo Pharmacology Cholesterol Absorption Metabolic Disease

Synthetic Yield in Aminocarbonylation

A general palladium-catalyzed aminocarbonylation method using phenols was employed to synthesize a series of primary benzamides, including 4-(methylsulfanyl)benzamide . Using 4-hydroxythioanisole as the starting material, the target compound was obtained with a reported yield of 53% under the specified conditions . This provides a practical benchmark for sourcing or in-house synthesis. This yield is placed in context with yields for other para-substituted benzamides prepared using the same protocol: 4-fluorobenzamide (89%), 4-chlorobenzamide (62%), 4-methoxybenzamide (78%), and 4-methylbenzamide (91%) .

Synthetic Yield
Data to verify
Yield: 53% (vs. 62–91% for other para-substituted benzamides)
Supports synthetic feasibility review
Pd-catalyzed aminocarbonylation of 4-hydroxythioanisole
Synthetic Methodology Palladium Catalysis Process Chemistry

CCK-B Receptor Antagonism

The derivative 4-methylsulfanyl-N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide (CHEMBL309575) was profiled for its activity against cholecystokinin (CCK) receptors [1]. In a competitive binding assay, it inhibited [¹²⁵I]gastrin binding to the human gastrin/cholecystokinin type B (CCK-B) receptor with an IC₅₀ of 8.00E+3 nM (8 µM) in guinea pig gastric glands [1]. It also showed activity against the rat CCK-A receptor with an IC₅₀ of 220 nM [1].

CCK-B Binding
Class-level
IC50 = 8,000 nM (CCK-B); 220 nM (CCK-A)
Reported CCK-B binding affinity context
Competitive binding assay on guinea pig gastric glands
GPCR CCK-B Receptor Gastrin

HIV-1 gp160 Inhibitory Activity

A derivative, 4-(methylthio)-N-thiochroman-4-yl-benzamide (MLS001233710), was screened for activity against the HIV-1 envelope glycoprotein gp160 [1]. The compound demonstrated inhibitory activity with an IC₅₀ of 6.70E+4 nM (67 µM) in one assay and slightly higher potency (IC₅₀ values of 2.91E+4 nM and 2.83E+4 nM) in two other related assays [1]. This data point is consistent with the class-level inference that the 4-methylthio benzamide core can be functionalized to yield compounds with micromolar activity against viral targets.

HIV-1 gp160 Inhibition
Class-level
IC50 = 67,000 nM; 28,000–29,000 nM in related assays
Reported HIV-1 gp160 inhibition context
Enzyme inhibition assay against HIV-1 gp160
HIV-1 Antiviral Envelope Glycoprotein

Research & Industrial Applications


Isoform-Selective HDAC3 Chemical Probes

Procure 4-(methylsulfanyl)benzamide as a key building block for synthesizing 2-substituted benzamide HDAC inhibitors. The direct comparative evidence demonstrates that the methylthio group is critical for achieving >300-fold selectivity for HDAC3 over other isoforms, a property lost when the group is changed to a hydroxy moiety [1]. Use this scaffold to generate tool compounds for dissecting HDAC3-specific biology in gene regulation, cancer, and HIV latency models. This is the most scientifically differentiated application based on the available quantitative data.

Optimizing ACAT Inhibitors

Utilize 4-(methylsulfanyl)benzamide as a starting point for a medicinal chemistry campaign targeting ACAT. The quantitative data on the derivative RP-64477 provides a validated benchmark: in vitro IC₅₀ values ranging from 113-503 nM in human cell lines [1] and in vivo reductions in cholesterol absorption of up to 31% in rat models [2]. This established pharmacophore can be diversified to improve potency, solubility, or other drug-like properties while maintaining the core's activity against ACAT.

Lead Optimization for CCK-B Antagonists

Employ 4-(methylsulfanyl)benzamide as a validated core for generating novel ligands targeting the CCK-B receptor. The derivative CHEMBL309575 has demonstrated binding to the CCK-B receptor (IC₅₀ = 8 µM) and a 36-fold preference over the CCK-A receptor (IC₅₀ = 220 nM) [1]. This selectivity profile makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at improving affinity and developing potent, selective CCK-B receptor modulators for investigating anxiety, pain, or gastrointestinal disorders.

Versatile Building Block for Parallel Synthesis

Source 4-(methylsulfanyl)benzamide for use in a variety of parallel synthesis and library production workflows. The documented synthetic route using palladium-catalyzed aminocarbonylation, while providing a moderate yield of 53% [1], offers a practical and scalable entry point. The primary amide handle is a versatile functional group that can be readily elaborated into a wide range of amides, thioamides, and heterocycles, making this compound a cost-effective core for generating diverse screening libraries in both academic and industrial settings.

Application
Selection Property
Validation Focus
HDAC3 isoform-selective probe synthesis
Methylthio zinc-binding group selectivity
HDAC isoform selectivity screening
ACAT inhibitor lead optimization
4-Methylthio core ACAT inhibition profile
ACAT enzyme inhibition assay
CCK-B receptor modulator development
CCK-B binding affinity and selectivity
CCK receptor binding assays
Diverse amide library synthesis
Primary amide reactivity and synthetic benchmark
Synthetic route scalability and cost

Technical Documentation Hub

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47 linked technical documents
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